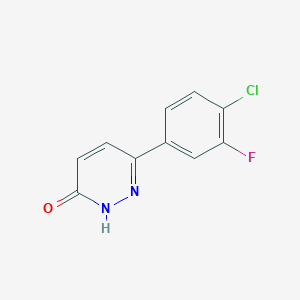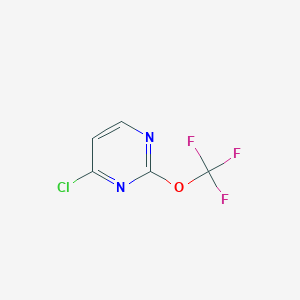
4-Chloro-2-(trifluoromethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-(trifluoromethoxy)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethoxy)pyrimidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The simultaneous vapor-phase reaction has been used to synthesize 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(trifluoromethoxy)pyrimidine” is C5H2ClF3N2 . The molecular weight is 182.53 .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-2-(trifluoromethoxy)pyrimidine” involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(trifluoromethoxy)pyrimidine” include its density and refractive index .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
4-Chloro-2-(trifluoromethoxy)pyrimidine derivatives have been extensively studied for their synthesis and biological activities. Pudlo et al. (1990) explored the synthesis of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which demonstrated antiproliferative and antiviral activities (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990). Additionally, O'donnell and Charrier (2016) reported on 2-Chloro-4-tetrafluorophenoxypyrimidine as a versatile reagent for C-2 and C-4 functionalizations of pyrimidines, indicating its potential in diverse synthetic pathways (O'donnell & Charrier, 2016).
Crystal Structure and Chemical Properties
Seela et al. (2006) investigated the crystal structure and chemical properties of 2-Amino-7-chloro-2'-deoxytubercidin, a derivative of 4-chloro-2-(trifluoromethoxy)pyrimidine, to understand its molecular conformation and potential applications (Seela, Peng, Eickmeier, & Reuter, 2006).
Tritiation of Pyrimidines
The process of tritiation of pyrimidines, including 4-chloro-2-(trifluoromethoxy)pyrimidine, was studied by Măntescu et al. (1965), contributing to the understanding of labeling compounds in molecular biology and pharmaceutical research (Măntescu, Genunche, & Balaban, 1965).
Application in Physiology and Agriculture
Grossmann (1990) discussed the use of plant growth retardants, including those derived from pyrimidine structures like 4-chloro-2-(trifluoromethoxy)pyrimidine, in physiological research and agriculture. These compounds serve as tools for insights into terpenoid metabolism and phytohormone regulation (Grossmann, 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-2-10-4(11-3)12-5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNOSGINDVSLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethoxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
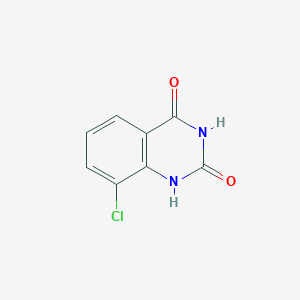
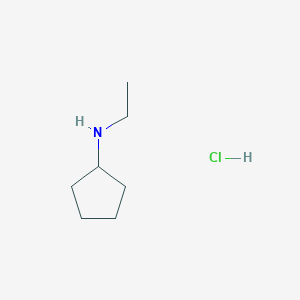
![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)
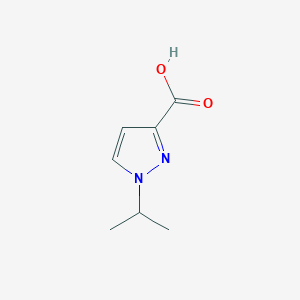
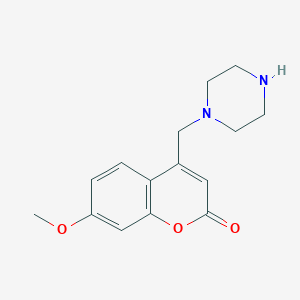
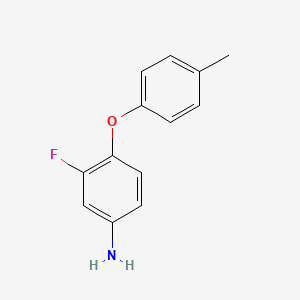

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
